4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the category of benzenesulfonamides. This class of compounds is characterized by the presence of a sulfonamide group attached to a benzene ring, which often contributes to various biological activities. The specific compound mentioned has garnered attention for its potential applications in medicinal chemistry and biological research.
This compound can be classified as an aromatic sulfonamide due to its structural features, which include a trifluoromethyl group and a fluorine substituent on the benzene ring. Its molecular formula is , and it possesses a molecular weight of approximately 395.38 g/mol. The compound is part of a broader category of heterocyclic compounds, specifically those containing imidazo[1,2-a]pyridine moieties, which are known for their diverse pharmacological properties.
The synthesis of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves several key steps:
This multi-step synthesis highlights the importance of careful selection of reagents and conditions to achieve high yields and purity.
The molecular structure of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can be represented using various chemical notation systems:
InChI=1S/C16H16F4N3O2S/c1-12-3-2-10-20-11-14(19-16(20)15(12)21(22)23)8-9-18-24(21,22)15/h2-7,10-11,18H,8-9H2,1H3
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
These representations indicate the compound's complex arrangement of atoms and functional groups, which contribute to its
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: